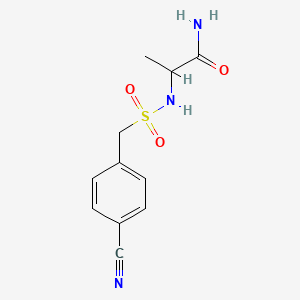![molecular formula C21H20O4 B14914952 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone: is an organic compound with the molecular formula C21H24O2. It is known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the spiro structure, followed by further substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as palladium on carbon (Pd/C), and reagents like hydrazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. For example, it has been investigated as an HIV-1 integrase inhibitor, showing promising results in vitro .
Medicine: In medicine, the compound’s inhibitory properties are explored for potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for applications in electronics and optoelectronics .
Mécanisme D'action
The mechanism of action of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane
Comparison: Compared to similar compounds, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is unique due to its specific spiro structure and functional groups.
Propriétés
Formule moléculaire |
C21H20O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrone |
InChI |
InChI=1S/C21H20O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8H,9-10H2,1-4H3 |
Clé InChI |
JNASWICTGFUFRI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(C3=CC(=O)C(=O)C=C32)(C)C)C4=CC(=O)C(=O)C=C41)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)







![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


